molecular formula C17H23ClN4O4S B11983946 Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate

Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate

Cat. No.: B11983946
M. Wt: 414.9 g/mol
InChI Key: IVVPEZWNFPSJBA-XFFZJAGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate typically involves the esterification of a carboxylic acid with an alcohol. In this case, the reaction involves the use of pentanol and a suitable carboxylic acid derivative under acidic conditions . The reaction is usually catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Mechanism of Action

The mechanism of action of Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Properties

Molecular Formula

C17H23ClN4O4S

Molecular Weight

414.9 g/mol

IUPAC Name

pentyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

InChI

InChI=1S/C17H23ClN4O4S/c1-4-5-6-9-26-12(23)10-27-17-19-14-13(22(17)8-7-11(2)18)15(24)20-16(25)21(14)3/h7H,4-6,8-10H2,1-3H3,(H,20,24,25)/b11-7-

InChI Key

IVVPEZWNFPSJBA-XFFZJAGNSA-N

Isomeric SMILES

CCCCCOC(=O)CSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

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